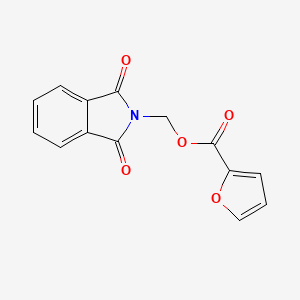
1-(mesitylmethyl)-3-methoxy-1H-imidazole-2,4,5(3H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazole is a heterocyclic aromatic organic compound. It’s a planar five-membered ring and is classified as a diazole . Imidazole is a key component of important biological molecules. For example, it is present in the amino acid histidine and the related hormone histamine .
Synthesis Analysis
Imidazole can be synthesized by numerous methods. The Debus method is one of the oldest, which involves the condensation of glyoxal, formaldehyde, and ammonia .Molecular Structure Analysis
The molecular structure of imidazole consists of a five-membered ring, which includes two nitrogen atoms and three carbon atoms. The nitrogen atoms are not equivalent, with one being a part of a double bond, making the molecule aromatic .Chemical Reactions Analysis
Imidazole can act as both a base and an acid, making it amphoteric. It can also act as a nucleophile in substitution reactions .Physical and Chemical Properties Analysis
Imidazole is a colorless solid and is soluble in water. It has a melting point of 89-90 degrees Celsius and a boiling point of 256 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- A one-pot synthesis method for 3-(1-methylethyl)-2-(4-methoxyphenyl)-3H-naphth[1,2-d]imidazole, a nonacidic anti-inflammatory and analgesic agent, was developed. This compound was used in pharmacokinetics and metabolism studies (Odasso & Toja, 1983).
- The thermochemical properties of different 1-(R-phenyl)-1H-imidazoles, including methoxy-substituted imidazoles, were investigated. These findings help in understanding the physicochemical properties adjustable for various practical applications (Emel’yanenko et al., 2017).
Pharmaceutical and Biological Applications
- The synthesis, spectral characterization, and biological studies of 2-(4-methoxynaphthalen-1-yl)-1-(4-methoxyphenyl)-1H-phenanthro[9,10-d]imidazole highlighted its pharmacokinetic characteristics and biological activities such as antimicrobial and anticancer activities (Ramanathan, 2017).
- Imidazole-based compounds, including 1-(4-methoxyphenyl)-4,5-diphenyl-2-styryl-1H-imidazole, have shown potential in inducing apoptosis and cellular senescence, making them attractive targets in novel drug discovery for cancer treatment (Sharma et al., 2014).
Industrial and Material Science Applications
- Imidazole derivatives have been utilized as corrosion inhibitors for mild steel in acidic solutions, demonstrating their effectiveness in industrial applications (Ouakki et al., 2020).
- The optical properties of synthesized imidazole derivatives, such as 1-(4-methoxyphenyl)-4,5-diphenyl-2-styryl-1H-imidazole, were investigated, showing potential applications in nonlinear optical (NLO) materials and organic light-emitting diodes (OLEDs) (Jayabharathi et al., 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-methoxy-3-[(2,4,6-trimethylphenyl)methyl]imidazolidine-2,4,5-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-8-5-9(2)11(10(3)6-8)7-15-12(17)13(18)16(20-4)14(15)19/h5-6H,7H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNJCFUSTHCCMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CN2C(=O)C(=O)N(C2=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2374866.png)
![6-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2374867.png)
![6-ethyl 3-methyl 2-(5-bromothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2374868.png)


![(E)-3-(benzo[d]thiazol-2-yl)-N-(4-methoxybenzylidene)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine](/img/structure/B2374872.png)
![N-[(4-methylphenyl)methyl]-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide](/img/structure/B2374873.png)
![6-(Trifluoromethyl)-2-[5-(trifluoromethyl)thiophen-3-yl]-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2374877.png)
![Methyl 2-(benzo[d]isoxazol-3-ylmethylsulfonamido)benzoate](/img/structure/B2374880.png)
![2-methyl-N-[1-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-1,4-dihydroquinolin-2-yl]propanamide](/img/structure/B2374882.png)
![2-(1,3-Benzoxazol-2-yl)-5-benzyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2374883.png)

